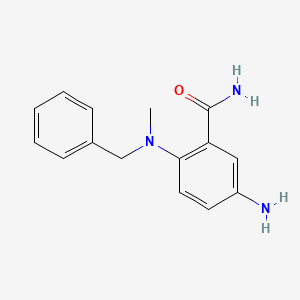

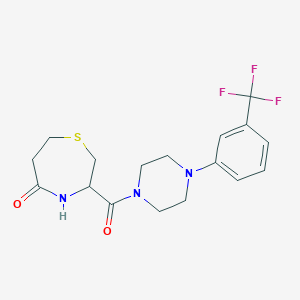

5-Amino-2-(benzyl(methyl)amino)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Amino-2-(benzyl(methyl)amino)benzamide, also known as ABMB, is an organic compound with a wide range of applications in the field of scientific research. This compound is used in many areas of research, including biochemistry, pharmacology, and molecular biology. ABMB is a versatile molecule that can be used in a variety of ways and can be synthesized from various starting materials.

Aplicaciones Científicas De Investigación

Drug Discovery and Development

5-Amino-2-(benzyl(methyl)amino)benzamide: plays a significant role in the field of drug discovery. Its unique molecular structure allows it to be a versatile candidate for the development of new therapeutic agents. For instance, derivatives of this compound have been studied for their potential as inhibitors in various disease models, including cancer . The compound’s ability to interact with different biological targets makes it a valuable scaffold for designing drugs with improved efficacy and reduced side effects.

Organic Synthesis

In organic chemistry, 5-Amino-2-(benzyl(methyl)amino)benzamide serves as a building block for synthesizing complex organic molecules . Its reactivity enables the formation of diverse heterocyclic compounds, which are essential in creating pharmaceuticals, polymers, and other functional materials. The compound’s amine and amide groups are particularly useful for constructing compounds with a wide range of biological activities.

Anticancer Research

5-Amino-2-(benzyl(methyl)amino)benzamide: derivatives have shown promise in anticancer research. They have been part of studies aiming to develop small molecule antitumor agents that can overcome drug resistance and minimize adverse effects . These derivatives have been tested against a range of human cancer cell lines, showing potent and selective inhibitory activity.

Enzyme Inhibition

This compound has been involved in studies related to enzyme inhibition, particularly in the context of neurodegenerative diseases . By modifying the compound’s structure, researchers aim to enhance its inhibitory action on enzymes like acetylcholinesterase, which is a target for treating conditions such as Alzheimer’s disease.

Functional Reagents in Synthesis

As a functional reagent, 5-Amino-2-(benzyl(methyl)amino)benzamide is used in various synthetic methodologies to produce compounds with diverse functionalities . It is especially valuable in reactions that lead to the formation of fused heterocyclic compounds, which are prevalent in many drugs and functional materials.

Propiedades

IUPAC Name |

5-amino-2-[benzyl(methyl)amino]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O/c1-18(10-11-5-3-2-4-6-11)14-8-7-12(16)9-13(14)15(17)19/h2-9H,10,16H2,1H3,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARZXUGWAGBIGAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-2-(benzyl(methyl)amino)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2740660.png)

![3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2740664.png)

![7-[4-(2-methoxyphenyl)piperazin-1-yl]-3-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2740666.png)

![4-[4-(Diphenylmethyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B2740670.png)

![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-(2-methoxyphenyl)piperazine-1-carboxamide](/img/structure/B2740672.png)

![2-Chloro-N-[3-(3-methoxyphenyl)cyclobutyl]-N-methylpropanamide](/img/structure/B2740673.png)

![2-(4-((5-ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B2740674.png)

![3-(4-methoxyphenyl)-7-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)